7-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide
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Overview
Description
Scientific Research Applications
Anti-inflammatory and Analgesic Agents
Research has identified derivatives of benzofuran compounds with significant anti-inflammatory and analgesic activities. Compounds synthesized from benzofuran derivatives demonstrated potent cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showing promise as therapeutic agents for conditions necessitating COX inhibition (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Anticancer Activities
Benzofuran-oxadiazole hybrids have been explored for their potential in anticancer therapy. Specific modifications in the benzofuran structure have led to compounds evaluated for their effectiveness against various cancer cell lines, highlighting the role of these derivatives in developing new chemotherapeutic agents (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).
Antimicrobial Activity
The synthesis and evaluation of benzofuran-oxadiazole derivatives for antimicrobial activity have been documented. These studies indicate the potential of benzofuran derivatives as antimicrobial agents, with specific compounds showing moderate to significant activity against both Gram-positive and Gram-negative bacteria (P. Sanjeeva, B. Rao, V. Prasad, P. V. Ramana, 2021).
Neuroprotective and Antioxidant Effects
Investigations into novel benzofuran-2-carboxamide derivatives have demonstrated considerable neuroprotective and antioxidant activities. These compounds have shown promise in protecting neuronal cells from excitotoxic damage and scavenging reactive oxygen species (ROS), suggesting their potential in treating neurodegenerative diseases (Jungsook Cho, Cho-Hee Park, Youngmun Lee, et al., 2015).
Enzyme Inhibitory Activities
Benzofuran derivatives have been explored for their enzyme inhibitory properties, particularly against enzymes involved in disease pathogenesis. These compounds have been evaluated for inhibitory activities against aldose reductase, an enzyme implicated in diabetic complications, showing potential for the development of therapeutic agents for diabetes management (C. La Motta, S. Sartini, S. Salerno, et al., 2008).
Mechanism of Action
Indole Derivatives
Indole derivatives are a significant class of heterocyclic compounds found in many natural products and drugs . They play a crucial role in cell biology and have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Benzofuran Derivatives
Benzofuran derivatives are also a significant class of compounds with a wide range of biological and pharmacological activities . Some substituted benzofurans have shown significant anticancer activities .
Future Directions
Properties
IUPAC Name |
7-methoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-12-21-18(27-23-12)11-13-6-3-4-8-15(13)22-20(24)17-10-14-7-5-9-16(25-2)19(14)26-17/h3-10H,11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOFEEBJHZZOAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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